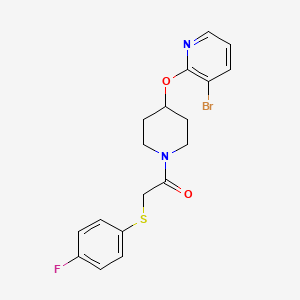

![molecular formula C12H18ClNO2S B2601548 5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431967-78-0](/img/structure/B2601548.png)

5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

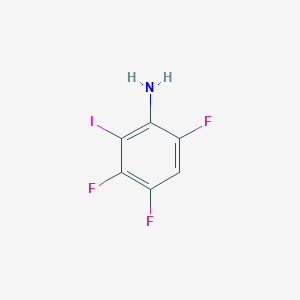

“5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2S and a molecular weight of 275.79 . It is used for research purposes .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The molecular structure of “5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride” consists of a thiophene ring attached to a carboxylic acid group and a 2-methylpiperidin-1-yl)methyl group .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.79 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique

Synthesis and Drug Development

Research has been conducted on the synthesis of compounds with thiophene as a core structure due to their potential pharmacological properties. For instance, novel compounds designed for anti-tubercular activity involved thiophene derivatives, indicating the utility of such structures in developing treatments for tuberculosis (Marvadi et al., 2020). Similarly, derivatives have been explored for their antimycobacterial activity, showcasing the broader application in antimicrobial research.

Chemical Synthesis and Material Science

Thiophene derivatives are also significant in the field of material science and chemical synthesis. For example, the electropolymerization and electrochromic performances of thiophene assemblies have been studied for their potential in creating electroactive materials (Li et al., 2020). This indicates the versatility of thiophene derivatives in applications ranging from electronics to coatings.

Molecular Engineering and Sensitizers

In the context of solar energy, thiophene-based organic sensitizers have been engineered at the molecular level to achieve high efficiency in solar cells (Kim et al., 2006). The research emphasizes the role of thiophene derivatives in renewable energy technologies, particularly in enhancing the performance of photovoltaic devices.

Antibacterial and Anticancer Research

The synthesis and biological evaluation of thiophene derivatives have revealed their potential as antibacterial and anticancer agents. Studies have shown that specific modifications to the thiophene structure can lead to compounds with significant biological activity, highlighting the compound's role in developing new therapeutic agents (Shareef et al., 2016).

Propriétés

IUPAC Name |

5-[(2-methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S.ClH/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15;/h5-6,9H,2-4,7-8H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHIPSWDJQNFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC=C(S2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

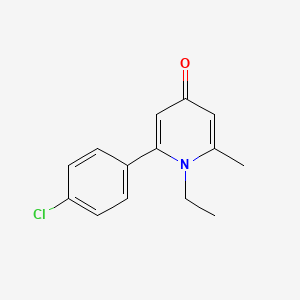

![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)

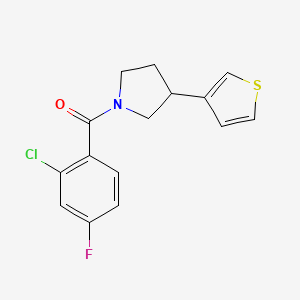

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)

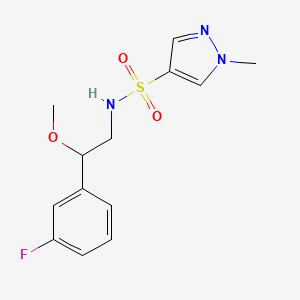

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)

![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)

![N-[(2-chlorophenyl)methyl]-3-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2601487.png)

![2-[(1-Cyclopentyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2601488.png)